

4-Chloro-1,10-phenanthroline melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-1,10-phenanthroline

Cat. No.: B155499

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-Chloro-1,10-phenanthroline**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of **4-Chloro-1,10-phenanthroline**, a pivotal heterocyclic compound in modern chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties of the molecule, with a specific focus on its melting and boiling points. We will explore the causality behind its thermal behavior, present standardized protocols for its characterization, and discuss the implications of its structural features on its synthesis and application as a versatile precursor in coordination chemistry and pharmaceutical sciences.

Introduction: The Significance of 4-Chloro-1,10-phenanthroline

1,10-Phenanthroline and its derivatives are cornerstone ligands in coordination chemistry, prized for their rigid, planar structure and strong chelating ability with a vast range of metal ions.^{[1][2]} The introduction of a chloro-substituent at the 4-position, yielding **4-Chloro-1,10-phenanthroline** (CAS: 1891-14-1), significantly enhances its utility. This chlorine atom acts as a versatile synthetic handle, enabling further functionalization through nucleophilic substitution or cross-coupling reactions.^[3] This reactivity makes it an invaluable building block for creating

complex molecular architectures tailored for specific applications, ranging from advanced materials to novel therapeutic agents.[\[3\]](#)[\[4\]](#)

Understanding the fundamental physicochemical properties of this compound is paramount for its effective use. The melting and boiling points, in particular, are critical parameters that dictate the conditions for its synthesis, purification, storage, and handling, ensuring the integrity and reproducibility of experimental outcomes.

Core Physicochemical Data

The essential properties of **4-Chloro-1,10-phenanthroline** are summarized below. These values are foundational for any experimental design involving this compound.

Property	Value	Source(s)
Melting Point	180-230 °C	[5] [6] [7]
Boiling Point	380.5 °C at 760 mmHg (Predicted)	[5] [6]
Molecular Formula	C ₁₂ H ₇ ClN ₂	[5]
Molecular Weight	214.65 g/mol	[5]
Density	1.375 g/cm ³ (Predicted)	[5] [6]
Physical Form	Solid; Crystalline Powder	[8]
CAS Number	1891-14-1	[5] [9]

Analysis of Thermal Properties: A Deeper Look

A nuanced understanding of the reported thermal data is crucial for any scientist working with this compound. Simply taking the numbers at face value can lead to experimental pitfalls.

Melting Point: Interpreting the Range

The reported melting point for **4-Chloro-1,10-phenanthroline** is a broad range of 180-230 °C. [\[5\]](#)[\[6\]](#)[\[7\]](#) For a pure, stable organic compound, one would expect a sharp melting point with a

range of 1-2 °C. The observed breadth is not an anomaly but rather an important piece of data in itself.

Causality and Experimental Insight:

- Purity: The most common reason for a wide melting range is the presence of impurities, which disrupt the crystal lattice and depress the melting point.
- Thermal Decomposition: More critically for this class of compounds, the wide range strongly suggests that **4-Chloro-1,10-phenanthroline** may undergo decomposition at or near its melting point. The energy supplied to induce the phase transition may also be sufficient to initiate the breakdown of the molecule. When heated, the compound might emit acrid fumes, a common sign of decomposition for nitrogen-containing heterocyclic compounds.[10]
- Experimental Method: The precise method of determination (e.g., visual capillary method vs. automated Differential Scanning Calorimetry) can influence the observed values.

Therefore, the melting point should be considered a "melting range with decomposition," a critical factor when planning high-temperature reactions.

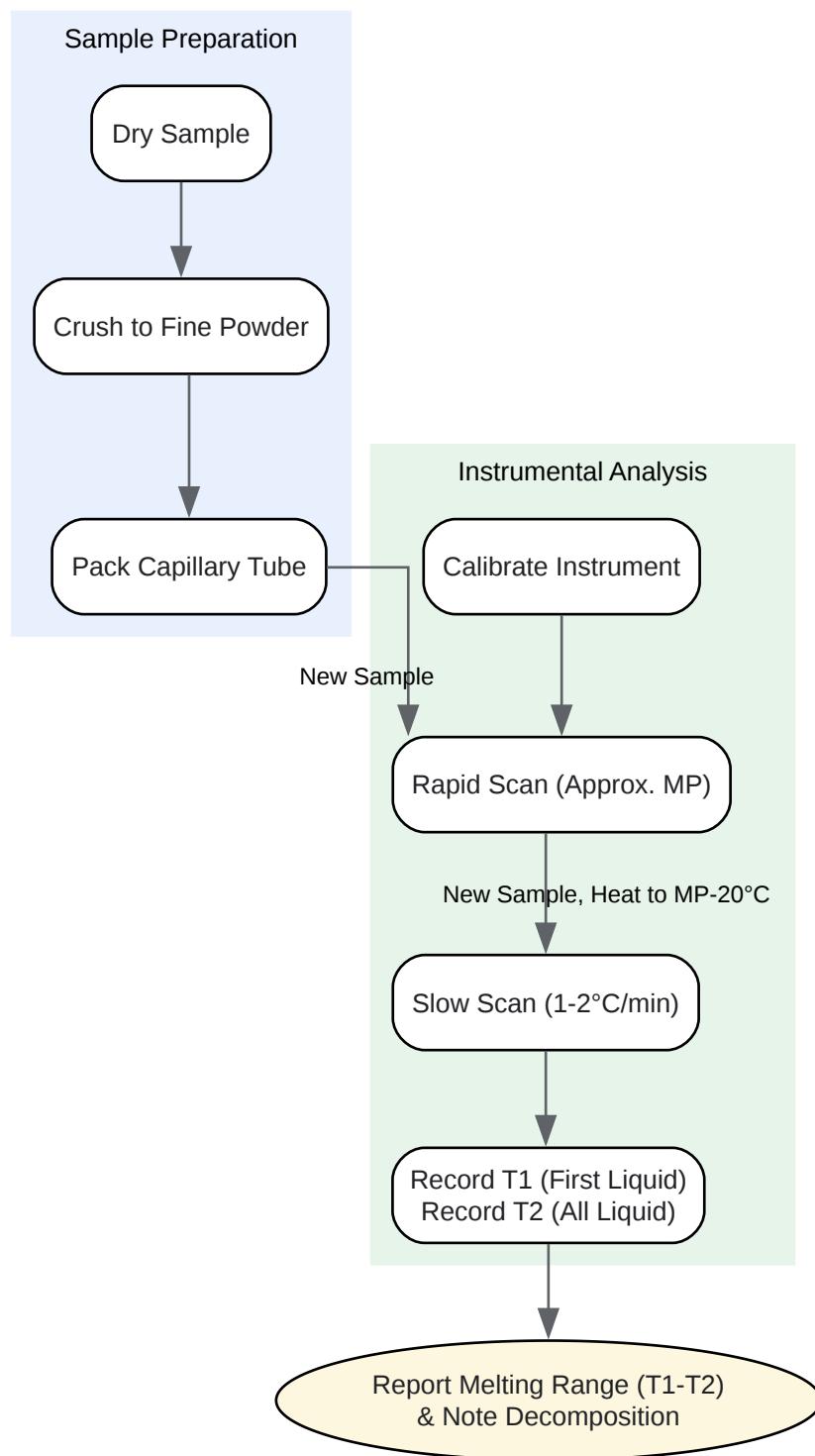
Boiling Point: The Challenge of Prediction vs. Reality

The boiling point is listed as a predicted value of 380.5 °C at atmospheric pressure.[5][6] It is essential to recognize that this is a computational estimate, not an experimentally verified measurement.

Causality and Experimental Insight:

- Intermolecular Forces: The high predicted boiling point is logical. The molecule's planar, aromatic structure facilitates strong intermolecular π - π stacking interactions, which require significant thermal energy to overcome.
- Decomposition Precedence: In practice, it is highly probable that **4-Chloro-1,10-phenanthroline** will decompose well before reaching its boiling point at 760 mmHg. Attempting to distill this compound at atmospheric pressure would likely result in charring and degradation of the material. Purification, therefore, must rely on other techniques such as recrystallization or column chromatography.

Standard Protocol: Melting Point Determination


To ensure consistency and accuracy, a standardized protocol for determining the melting point is essential. This protocol is designed as a self-validating system, including steps for calibration and precise observation.

Objective: To accurately determine the melting range of a **4-Chloro-1,10-phenanthroline** sample using a capillary melting point apparatus.

Methodology:

- **Sample Preparation:**
 - Ensure the sample is completely dry, as moisture can depress the melting point. Dry the sample under vacuum if necessary.
 - Finely crush a small amount of the solid into a powder on a watch glass using a spatula. This ensures uniform packing and heat transfer.
- **Capillary Packing:**
 - Tap the open end of a capillary tube into the powder until a small amount (2-3 mm) of the sample is collected.
 - Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.
- **Instrument Setup and Calibration:**
 - Before analysis, calibrate the apparatus using certified standards with known melting points (e.g., benzoin, salicylic acid) that bracket the expected range of the sample.
 - Place the packed capillary tube into the sample holder of the apparatus.
- **Determination Workflow:**
 - **Rapid Heating:** Set a rapid heating ramp (10-20 °C/min) to quickly approximate the melting point.

- Refined Analysis: Prepare a new sample and heat rapidly to about 20 °C below the approximate melting point found.
- Slow Heating: Decrease the heating rate to 1-2 °C/min. A slow ramp rate is critical for allowing the sample and thermometer to reach thermal equilibrium, ensuring an accurate reading.
- Observation: Record two temperatures:
 - T1: The temperature at which the first drop of liquid appears.
 - T2: The temperature at which the entire sample becomes a clear liquid.
- The melting range is reported as T1-T2. Note any color changes or signs of decomposition (e.g., darkening, charring).

[Click to download full resolution via product page](#)

Caption: Workflow for accurate melting point determination.

Applications in Research and Drug Development

The utility of **4-Chloro-1,10-phenanthroline** stems directly from its chemical structure. The phenanthroline scaffold provides a rigid chelating unit, while the chloro group offers a site for molecular elaboration.

- Precursor in Ligand Synthesis: The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution reactions. This allows for the straightforward introduction of new functional groups (e.g., amines, ethers, thiols) to create a library of customized ligands for sensing, catalysis, or materials science applications.[11]
- Building Block for Pharmaceuticals: The 1,10-phenanthroline core is a known pharmacophore present in molecules with demonstrated anti-cancer and anti-bacterial properties.[1] The ability to modify the structure via the chloro-substituent is a key strategy in medicinal chemistry for optimizing the Structure-Activity Relationship (SAR) of a drug candidate. Chlorine-containing molecules represent a significant portion of FDA-approved drugs.[4]
- Formation of Metal Complexes: Like its parent compound, **4-Chloro-1,10-phenanthroline** readily forms stable complexes with metal ions.[1] These complexes are explored for applications in photochemistry and as probes for biological systems, such as DNA intercalators.[12]

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. **4-Chloro-1,10-phenanthroline** is a hazardous substance and must be handled with appropriate precautions.

- Hazard Identification: The compound is classified as highly toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331). The GHS pictogram is the Skull and Crossbones (GHS06).[8]
- Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood. Use appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, impervious gloves, and a lab coat. Avoid creating dust.[13]
- Storage: To maintain its purity and stability, the compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, an inert atmosphere (e.g., under argon or nitrogen) at 2-8°C is recommended to prevent degradation.[8]

Conclusion

4-Chloro-1,10-phenanthroline is a compound whose value lies in its dual nature: the stable, chelating phenanthroline core and the reactive chloro-substituent. Its high melting point and predicted high boiling point are direct consequences of its rigid aromatic structure. However, the notable discrepancy between a predicted boiling point and the practical observation of decomposition upon melting underscores a critical lesson for the experimental scientist: data must be interpreted with a deep understanding of chemical principles. By employing rigorous experimental protocols and adhering to strict safety standards, researchers can effectively harness the synthetic potential of this versatile molecule to drive innovation in drug discovery, materials science, and beyond.

References

- Alfa Chemistry. (n.d.). **4-Chloro-1,10-phenanthroline**.
- ECHEMI. (n.d.). Buy **4-Chloro-1,10-phenanthroline** from JHECHEM CO LTD.
- Sigma-Aldrich. (n.d.). **4-Chloro-1,10-phenanthroline** | 1891-14-1.
- Sigma-Aldrich. (n.d.). **4-Chloro-1,10-phenanthroline** | 1891-14-1.
- ChemicalBook. (n.d.). **4-Chloro-1,10-phenanthroline** | 1891-14-1.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Applications of 4,7-Dichloro-1,10-phenanthroline in Modern Chemistry.
- ChemicalBook. (n.d.). 5-CHLORO-1,10-PHENANTHROLINE CAS#: 4199-89-7.
- Sigma-Aldrich. (n.d.). **4-Chloro-1,10-phenanthroline** | 1891-14-1.
- Hillebrand, M., Ritter, U., & Täuscher, E. (2020). A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines.
- Bocheng Chemical. (2024).
- ResearchGate. (n.d.). Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines.
- ChemicalBook. (n.d.). 4-Chloro-2,9-dimethyl-1,10-phenanthroline.
- Granger, R. M., et al. (1999). Synthesis and Crystal Structure of Tetrachloro (1,10-phenanthroline) platinum (IV). Virginia Journal of Science.
- Fisher Scientific. (n.d.). Phenanthrolines.
- Google Patents. (n.d.). One-step synthesis method of symmetrical 1,10-phenanthroline derivative.
- Monti, D., et al. (2024). Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. PubMed.
- Pathmasiri, W., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Alreja, P., & Kaur, N. (2016).
- Scholar Chemistry. (2009). 1, 10 – Phenanthroline.
- Guidechem. (n.d.). **4-Chloro-1,10-phenanthroline** (cas 1891-14-1) SDS/MSDS download.
- Carl ROTH. (2024). Safety Data Sheet: 1,10-Phenanthroline monohydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects _Chemicalbook [chemicalbook.com]
- 2. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. echemi.com [echemi.com]
- 7. 4-Chloro-1,10-phenanthroline [sigmaaldrich.com]
- 8. 4-Chloro-1,10-phenanthroline | 1891-14-1 [sigmaaldrich.com]
- 9. 4-Chloro-1,10-phenanthroline | 1891-14-1 [chemicalbook.com]
- 10. resources.finalsight.net [resources.finalsight.net]
- 11. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [4-Chloro-1,10-phenanthroline melting point and boiling point]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155499#4-chloro-1-10-phenanthroline-melting-point-and-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com